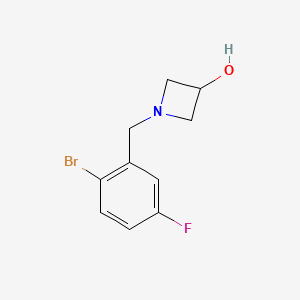

![molecular formula C15H13F3N2O2 B2440022 N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 241147-00-2](/img/structure/B2440022.png)

N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C15H13F3N2O2 . It has an average mass of 310.271 Da and a monoisotopic mass of 310.092926 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 484.3±45.0 °C at 760 mmHg, and a flash point of 246.7±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 0.80 .Scientific Research Applications

Role in Curing Agents and Polymers

N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a compound that may find relevance in discussions around aromatic amines used as activators in polymerization reactions. For instance, tertiary aromatic amines, which share structural similarities with the compound , are known to accelerate the curing of acrylic resins through their role in the benzoyl peroxide/amine system. This acceleration is critical in applications like denture resins or acrylic bone cements. The curing process, including kinetics, mechanism, and activation energy, alongside considerations for toxicity, residuals, and leaching, is vital for biomedical applications. The temperature's impact on curing parameters, as explored with similar amines, underscores the necessity of considering environmental conditions in the evaluation of new activators due to concerns like thermal trauma associated with implantation processes (Vázquez, Levenfeld, & Román, 1998).

Supramolecular Chemistry and Nanotechnology

The potential applications of N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide might also extend to fields like supramolecular chemistry and nanotechnology, where similar compounds are utilized. Benzene-1,3,5-tricarboxamides (BTAs) and calix[4]pyrroles, compounds with notable structural or functional relevance, are crucial in developing supramolecular structures. These structures find applications ranging from polymer processing to biomedical fields due to their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding or their multivalent nature driving biomedical applications. The adaptable nature of such compounds underscores their potential in creating innovative materials with specific applications in nanotechnology and medicine (Cantekin, de Greef, & Palmans, 2012); (Ballester, 2011).

Environmental and Health Impact

While the direct environmental and health impacts of N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide specifically might not be widely documented, the broader category of polyfluoroalkyl and perfluoroalkyl chemicals, to which it is structurally related, indicates a potential area for concern. These substances are scrutinized for their persistence and toxicological profiles, highlighting the need for detailed studies on their biodegradability, environmental fate, and effects. This concern extends to their precursors and degradation products, which may contribute to environmental pollution and health risks (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name |

N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-10(8-19-12)13(21)9-3-5-11(6-4-9)15(16,17)18/h3-8,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNMSMBFDBEJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328399 |

Source

|

| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

241147-00-2 |

Source

|

| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)

![2-Cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2439948.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)

![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)

![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)